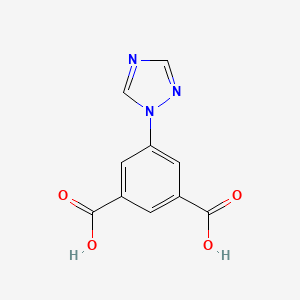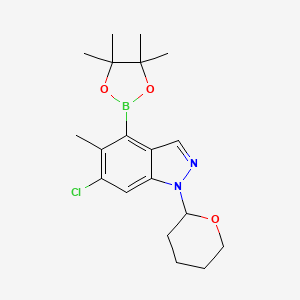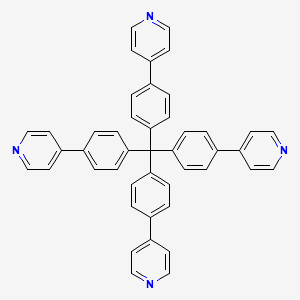
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid
Übersicht
Beschreibung
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid is a useful research compound. Its molecular formula is C10H7N3O4 and its molecular weight is 233.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Luminescence Sensing of Metal Ions and Nitroaromatic Compounds
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid has been used in the synthesis of lanthanide metal–organic frameworks (MOFs) for luminescence sensing applications. These MOFs exhibit selective detection of metal ions like Fe3+ and nitroaromatic compounds such as 4-nitrophenol in ethanol solutions (Wang et al., 2016).
Antiferromagnetic Interactions and Spin-Glass-Like Behavior
In coordination polymers involving copper and nickel, 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid contributes to the development of structures exhibiting strong antiferromagnetic interactions and unique spin-glass-like behavior, as evidenced in certain nickel compounds (Liao et al., 2014).
Hydrogel Formation for Controlled Drug Delivery
This compound has been shown to enable the formation of hydrogels, which are applicable in the controlled drug delivery sector. The hydrogels made from this acid have been used for encapsulation and controlled release of drugs like oxytetracycline (Häring et al., 2018).
Magnetic Behaviors and Fluorescent Properties in Heterometallic Frameworks
The use of 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid in the synthesis of Co(II)–Ln(III) heterometallic coordination polymers has been explored. These frameworks exhibit interesting magnetic behaviors and fluorescent properties, relevant in material science (Liao et al., 2012).
Metal–Organic Framework for Drug Delivery
Metal–organic frameworks (MOFs) incorporating 5-(1H-1,2,4-Triazol-1-yl)isophthalic acid have been designed for potential drug delivery applications. These frameworks demonstrate a controlled and progressive release of drugs like 5-fluorouracil (Wu et al., 2016).
Synthesis of Supramolecular Metallogels
The acid's gelation ability with different metal acetates has been studied, leading to the formation of stable and homogeneous metallogels. These metallogels have been characterized for various properties, including infrared, rheology, and UV–vis spectroscopy (Häring et al., 2019).
Luminescent Coordination Polymers for Sensing Applications
Luminescent coordination polymers based on this acid have been reported as highly selective and sensitive chemosensors for detecting anions like CrVI in aqueous media, showcasing their potential in environmental monitoring (Wang et al., 2019).
Eigenschaften
IUPAC Name |
5-(1,2,4-triazol-1-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)6-1-7(10(16)17)3-8(2-6)13-5-11-4-12-13/h1-5H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSPMFYSIXEACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C=NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(5R)-5H,6H,7H-cyclopenta[b]pyridine-2,5-diamine dihydrochloride](/img/structure/B8227285.png)



![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8227308.png)
![5'-Bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8227309.png)


